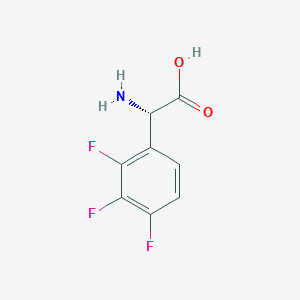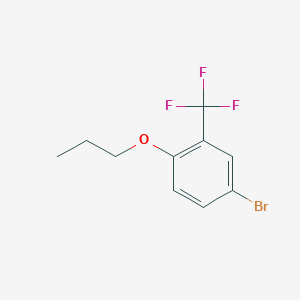
4-Bromo-1-propoxy-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-propoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3O and a molecular weight of 283.08 g/mol . This compound is characterized by the presence of a bromine atom, a propoxy group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-propoxy-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
4-Bromo-1-propoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-propoxy-2-(trifluoromethyl)benzene depends on the specific application and the target molecule. In coupling reactions, the compound acts as a reactant that forms carbon-carbon bonds through the catalytic action of palladium. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
- 1-Bromo-2-propoxy-4-(trifluoromethyl)benzene
- 4-Bromobenzotrifluoride
- 1-Bromo-4-(trifluoromethoxy)benzene
Comparison: 4-Bromo-1-propoxy-2-(trifluoromethyl)benzene is unique due to the specific positioning of the bromine, propoxy, and trifluoromethyl groups on the benzene ring. This unique structure can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and the ability to form specific products in synthetic reactions.
Properties
Molecular Formula |
C10H10BrF3O |
|---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
4-bromo-1-propoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10BrF3O/c1-2-5-15-9-4-3-7(11)6-8(9)10(12,13)14/h3-4,6H,2,5H2,1H3 |
InChI Key |
FWOAAOHAIMMBJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
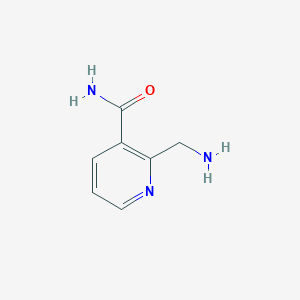

![7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)

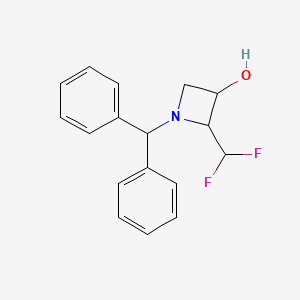
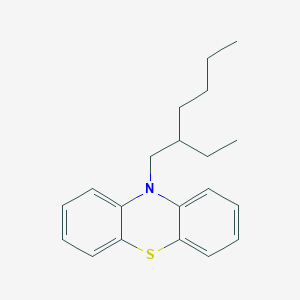
![2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol](/img/structure/B13034788.png)
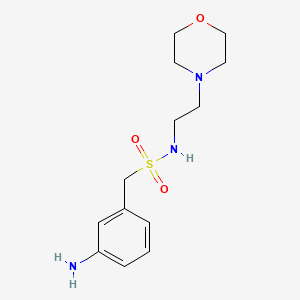
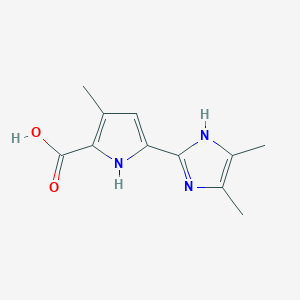
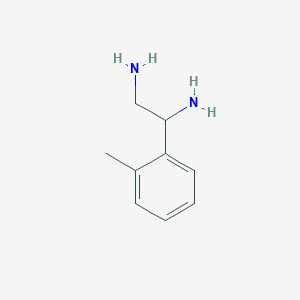
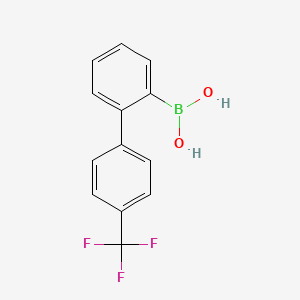
![Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13034814.png)
